molecular formula C7H8INO B1283178 (2-Amino-5-iodophenyl)methanol CAS No. 53279-83-7

(2-Amino-5-iodophenyl)methanol

Cat. No. B1283178
CAS RN: 53279-83-7
M. Wt: 249.05 g/mol
InChI Key: QSHYKMOLPBKEKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first paper describes a synthesis method for (2-aminophenyl)(naphthalen-2-yl)methanones, which, while not the same, shares the (2-aminophenyl) moiety with our compound of interest. The method involves an environmentally friendly photoinduced intramolecular rearrangement using UV light, which could potentially be adapted for the synthesis of (2-Amino-5-iodophenyl)methanol by choosing appropriate starting materials and conditions .

Molecular Structure Analysis

The second paper provides detailed crystallographic data for a Schiff base compound, which is structurally distinct from (2-Amino-5-iodophenyl)methanol but offers insight into the analysis of aromatic compounds with amino groups. The crystal structure determination could serve as a model for analyzing the molecular structure of (2-Amino-5-iodophenyl)methanol once synthesized, using techniques such as X-ray crystallography .

Chemical Reactions Analysis

Neither paper directly addresses the chemical reactions of (2-Amino-5-iodophenyl)methanol. However, the Schiff base reactions discussed in the second paper could be relevant, as the amino group in (2-Amino-5-iodophenyl)methanol could potentially undergo similar condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives .

Physical and Chemical Properties Analysis

The physical properties such as crystal structure, bond lengths, and angles provided in the second paper for a related compound could be indicative of the types of data that would be relevant for (2-Amino-5-iodophenyl)methanol. The chemical properties, such as reactivity of the amino group and the influence of the iodine substituent on the aromatic ring, would be important to characterize for a comprehensive analysis of (2-Amino-5-iodophenyl)methanol .

Scientific Research Applications

1. Methylation of Anilines with Methanol Catalysed by Cyclometalated Ruthenium Complexes

  • Summary of Application : This research focuses on the methylation of anilines with methanol, catalysed by cyclometalated ruthenium complexes. The process selectively produces N-methylanilines through a hydrogen autotransfer procedure .
  • Methods of Application : The procedure proceeds under mild conditions (60 °C) in a practical manner using NaOH as a base. Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate-determining step .
  • Results or Outcomes : The research successfully demonstrated the effective methylation of anilines with methanol to selectively give N-methylanilines .

2. Selective Mono-N-Methylation of Amines Using Methanol

  • Summary of Application : This study explores the selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts .
  • Methods of Application : The research used supported Ni nanoparticle catalysts (Ni/ZnAlO -600) for this transformation. Various substrates were mono-N-methylated at 160–180 °C .
  • Results or Outcomes : The study achieved yields of 75.3–97.3% for the mono-N-methylation of various substrates .

3. Additive-free N-methylation of Amines with Methanol over Supported Iridium Catalyst

  • Summary of Application : This research developed an efficient and versatile zinc oxide-supported iridium (Ir/ZnO) catalyst to catalyze the additive-free N-methylation of amines with methanol .
  • Methods of Application : The high catalytic reactivity is rooted in the small sizes (1.4 nm) of Ir nanoparticles and the high ratio (93%) of oxidized iridium species (IrOx, Ir3+ and Ir4+) on the catalyst . The selectivity of this catalytic N-methylation was controllable between dimethylation and monomethylation by carefully tuning the catalyst loading and reaction solvent .
  • Results or Outcomes : A variety of N-methylamines were produced with good to excellent yields in this Ir/ZnO-based flow system .

properties

IUPAC Name

(2-amino-5-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHYKMOLPBKEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301307228
Record name 2-Amino-5-iodobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-5-iodophenyl)methanol

CAS RN

53279-83-7
Record name 2-Amino-5-iodobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53279-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-iodobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of diisobutylaluminium hydride (210 cm3 of a 1.5M solution in THF) was added at -30° to a stirred solution of methyl-2-amino-5-iodobenzoate (28.0 g) in THF (100 cm3) under nitrogen. The mixture was warmed to room temperature, stirred for 16 hours and treated with methanol (35 cm3). Ethyl acetate (500 cm3) was added and the mixture filtered to remove inorganic material. The filtrate was concentrated in vacuo to afford a solid which was chromatographed on silica (Merck "MK 60.9385") eluting wiht chloroform:methanol, 49:1 (by volume), and the requisite fractions were combined and evaporated in vacuo to give 2-amino-5-iodobenzyl alcohol, m.p. 125°, (19.0 g).
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28 g
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100 mL
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35 mL
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Amino-5-iodophenyl)methanol
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(2-Amino-5-iodophenyl)methanol
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(2-Amino-5-iodophenyl)methanol
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(2-Amino-5-iodophenyl)methanol
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Citations

For This Compound
2
Citations
S Das, D Maiti, S De Sarkar - The Journal of Organic Chemistry, 2018 - ACS Publications
This study reports a nickel-catalyzed sustainable synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols by a sequential dehydrogenation and condensation process that …
Number of citations: 110 pubs.acs.org
DM Solano - 2010 - search.proquest.com
In Chapter One, the synthesis of novel 5H-benzo [4, 5][1, 3] oxazino [3, 2-b] indazole heterocycles utilizing two subsequent intramolecular heterocyclizations is reported. Diversity groups …
Number of citations: 0 search.proquest.com

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